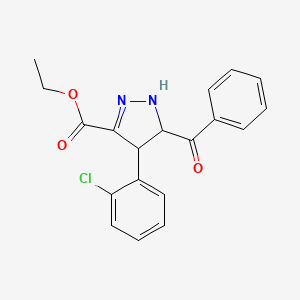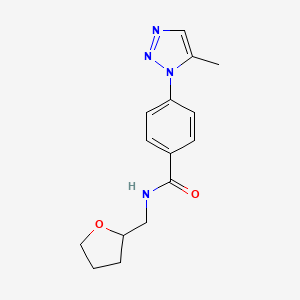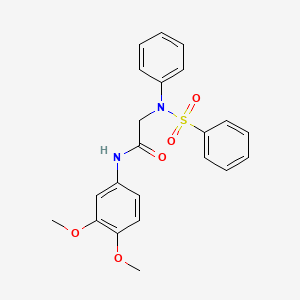
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as EBCP, is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in disease progression. In cancer, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate inhibits the PI3K/Akt/mTOR pathway and the NF-κB pathway. In inflammation, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate inhibits the MAPK and NF-κB pathways. In neurological disorders, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to inhibit the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
For ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and in vivo studies to evaluate its efficacy and safety. Additionally, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate could be studied in combination with other compounds to enhance its therapeutic potential.
Méthodes De Synthèse
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form 2-chloro-α-phenyl-β-ketoester. This intermediate is then reacted with hydrazine hydrate and benzoyl chloride to form ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
ethyl 5-benzoyl-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)17-15(13-10-6-7-11-14(13)20)16(21-22-17)18(23)12-8-4-3-5-9-12/h3-11,15-16,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGGYOGASXQSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)
![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)


![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)
![5-methoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B6035156.png)
![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6035207.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)